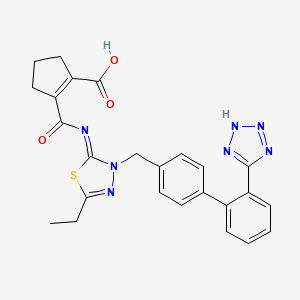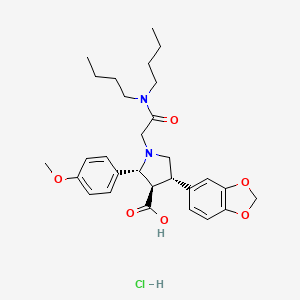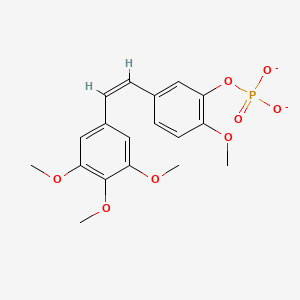
Sdz-glc-756
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SDZ-GLC-756: is a novel octahydrobenzo[g]quinoline derivative. It has been studied for its unique pharmacological properties, particularly its opposing effects on dopamine D1 and D2 receptors. This compound is known for its potential therapeutic applications in treating conditions such as glaucoma and other eye diseases .
Méthodes De Préparation
The synthesis of SDZ-GLC-756 involves multiple steps, starting with the preparation of the octahydrobenzo[g]quinoline core. The reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
Analyse Des Réactions Chimiques
SDZ-GLC-756 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
SDZ-GLC-756 has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a tool to study the linkage between dopamine D1 and D2 receptors.
Biology: The compound has been used to investigate the effects on cellular adenosine 3’, 5’-cyclic monophosphate (cAMP) and tumor necrosis factor alpha (TNF-alpha) production.
Medicine: this compound has shown potential in lowering intraocular pressure in patients with glaucoma and ocular hypertension.
Industry: Its unique properties make it a candidate for developing new pharmacological treatments
Mécanisme D'action
SDZ-GLC-756 exerts its effects through its interaction with dopamine receptors. It acts as an antagonist at dopamine D1 receptors and an agonist at dopamine D2 receptors. This dual action results in the inhibition of dopamine-sensitive adenylate cyclase and the stimulation of electrically evoked acetylcholine release. The compound’s effects on prolactin secretion and circling behavior in animal models further highlight its complex mechanism of action .
Comparaison Avec Des Composés Similaires
SDZ-GLC-756 is unique in its dual action on dopamine receptors. Similar compounds include:
SCH23390: A selective dopamine D1 receptor antagonist.
Bromocriptine: A selective dopamine D2 receptor agonist.
Quinpirole: Another dopamine D2 receptor agonist.
Compared to these compounds, this compound’s ability to act on both dopamine D1 and D2 receptors sets it apart, making it a valuable tool for studying the interactions between these receptors .
Propriétés
Formule moléculaire |
C20H24N2S |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(3R,4aR,10aR)-1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline |
InChI |
InChI=1S/C20H24N2S/c1-22-13-15(14-23-20-8-4-5-9-21-20)10-18-11-16-6-2-3-7-17(16)12-19(18)22/h2-9,15,18-19H,10-14H2,1H3/t15-,18-,19-/m1/s1 |
Clé InChI |
JVCCQRRESBKGJS-ATZDWAIDSA-N |
SMILES isomérique |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CC=CC=C3C2)CSC4=CC=CC=N4 |
SMILES canonique |
CN1CC(CC2C1CC3=CC=CC=C3C2)CSC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)

![Potassium; 2-[5-ethyl-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-[1,3,4]thiadiazol-(2Z)-ylidenecarbamoyl]-cyclopent-1-enecarboxylate](/img/structure/B10782032.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)

![3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B10782051.png)
![[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B10782060.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)

![(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B10782075.png)
![Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid;hydride](/img/structure/B10782081.png)
